
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is a synthetic organic compound characterized by the presence of chloroethyl groups and a nitrobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine typically involves the following steps:
Nitration of Benzofuran: The starting material, benzofuran, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 2-position.
Chlorination: The nitrated benzofuran is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce chloro groups at the desired positions.
Amination: The chlorinated intermediate is reacted with ethylenediamine under controlled conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the chloroethyl groups under basic or neutral conditions.
Major Products
Oxidation Products: Nitroso derivatives, nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitrobenzofuran derivatives on cellular processes. It may serve as a model compound for investigating the mechanisms of action of similar bioactive molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of chloroethyl groups suggests potential alkylating activity, which is a common mechanism in anticancer agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of nitrobenzofuran derivatives.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine involves its ability to interact with biological molecules through its reactive functional groups. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to alkylation and cross-linking. This can disrupt normal cellular functions and induce cytotoxic effects, which is a basis for its potential use in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: Similar in structure but lacks the nitrobenzofuran moiety.
N,N-Bis(2-chloroethyl)-2-nitroaniline: Contains a nitro group but differs in the aromatic system.
N,N-Bis(2-chloroethyl)-benzofuran: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
N,N-Bis(2-chloroethyl)-2-nitrobenzofuran-3-amine is unique due to the combination of its nitrobenzofuran core and chloroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H12Cl2N2O3 |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-nitro-1-benzofuran-3-amine |
InChI |
InChI=1S/C12H12Cl2N2O3/c13-5-7-15(8-6-14)11-9-3-1-2-4-10(9)19-12(11)16(17)18/h1-4H,5-8H2 |
InChI Key |
AMBPHAAAYAQIJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)[N+](=O)[O-])N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(5-Iodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12879515.png)
![5-[p-Methoxyphenylthio]-6-methoxy-8-aminoquinoline](/img/structure/B12879528.png)
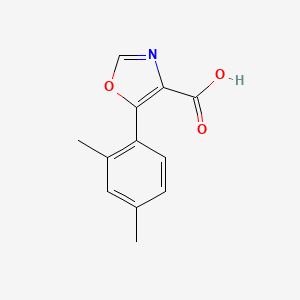


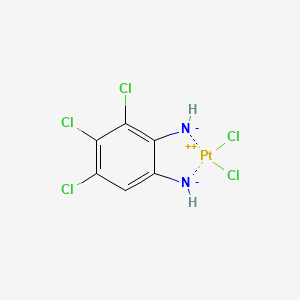


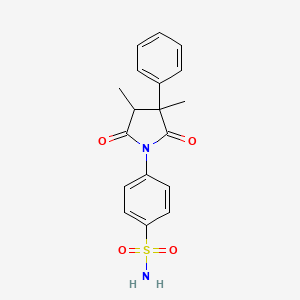
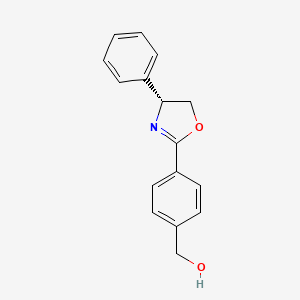
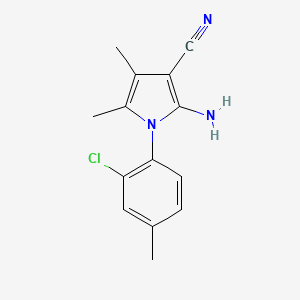
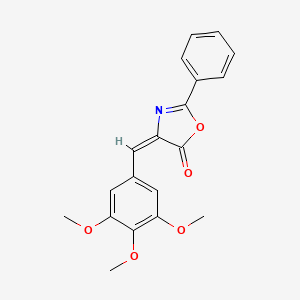
![4,5,6,7-Tetrahydroisoxazolo[4,5-b]pyridine](/img/structure/B12879607.png)
